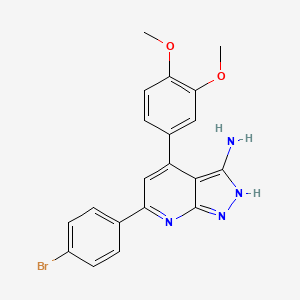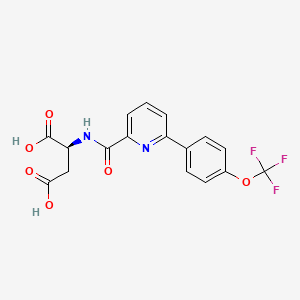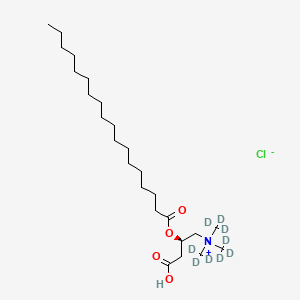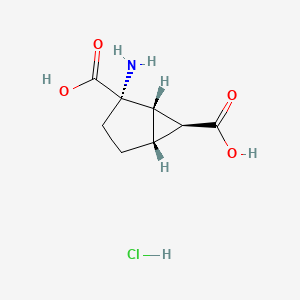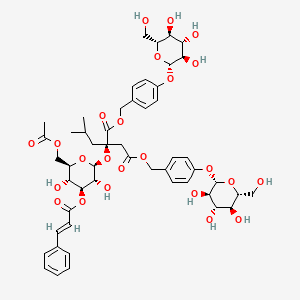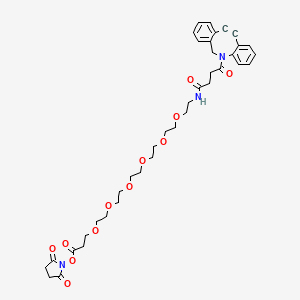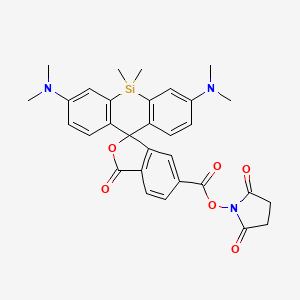
SiR-NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SiR dye 1 is a novel silicon rhodamine-like fluorescent probe. It is known for its ability to conjugate with small molecules, peptides, oligonucleotide aminogroups, or proteins with antibodies . This compound has gained significant attention in scientific research due to its unique properties and versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SiR dye 1 involves the incorporation of silicon into the rhodamine structure, which enhances its fluorescent properties. The detailed synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the formation of intermediate compounds and subsequent functionalization .
Industrial Production Methods: Industrial production of SiR dye 1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: SiR dye 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can modify the electronic structure of SiR dye 1, affecting its fluorescence.
Substitution: SiR dye 1 can participate in substitution reactions, where functional groups are replaced with other groups to alter its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products: The major products formed from these reactions are typically modified versions of SiR dye 1 with altered fluorescent properties, which can be used for specific applications in research and industry .
Scientific Research Applications
SiR dye 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in live-cell imaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays to detect and monitor various diseases.
Industry: Applied in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of SiR dye 1 involves its ability to bind to specific molecular targets, leading to changes in its fluorescent properties. This binding can occur through various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
SiR dye 1 is unique compared to other similar compounds due to its silicon-based structure, which provides enhanced fluorescent properties. Similar compounds include:
Rhodamine B: A traditional fluorescent dye with a different structure and lower fluorescence efficiency.
Fluorescein: Another common dye with distinct spectral properties and applications.
Cy5: A cyanine dye with different chemical properties and uses.
SiR dye 1 stands out due to its superior fluorescence, stability, and versatility in various research applications .
Properties
Molecular Formula |
C31H31N3O6Si |
|---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxylate |
InChI |
InChI=1S/C31H31N3O6Si/c1-32(2)19-8-11-22-25(16-19)41(5,6)26-17-20(33(3)4)9-12-23(26)31(22)24-15-18(7-10-21(24)30(38)39-31)29(37)40-34-27(35)13-14-28(34)36/h7-12,15-17H,13-14H2,1-6H3 |
InChI Key |
FWMYTIFFCRYQJY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12377749.png)
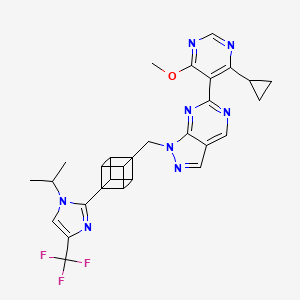
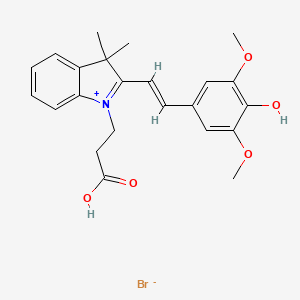

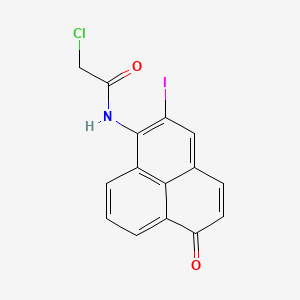

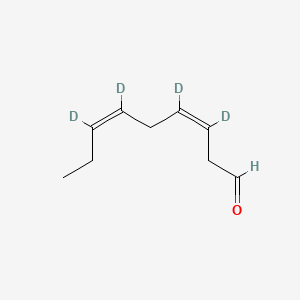
![N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12377792.png)
